(3S,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydropentalene-1-carbaldehyde
(3S,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydropentalene-1-carbaldehyde
Brand Name:
Vulcanchem
CAS No.:
114273-36-8
VCID:
VC20890255
InChI:
InChI=1S/C9H10O2/c10-5-6-4-9(11)8-3-1-2-7(6)8/h1-2,4-5,7-9,11H,3H2/t7-,8-,9-/m1/s1
SMILES:
C1C=CC2C1C(C=C2C=O)O
Molecular Formula:
C9H10O2
Molecular Weight:
150.17 g/mol
(3S,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydropentalene-1-carbaldehyde
CAS No.: 114273-36-8
Cat. No.: VC20890255
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114273-36-8 |
|---|---|
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | (3S,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydropentalene-1-carbaldehyde |
| Standard InChI | InChI=1S/C9H10O2/c10-5-6-4-9(11)8-3-1-2-7(6)8/h1-2,4-5,7-9,11H,3H2/t7-,8-,9-/m1/s1 |
| Standard InChI Key | GIQVUDRJHVUIAL-IWSPIJDZSA-N |
| Isomeric SMILES | C1C=C[C@H]2[C@@H]1[C@@H](C=C2C=O)O |
| SMILES | C1C=CC2C1C(C=C2C=O)O |
| Canonical SMILES | C1C=CC2C1C(C=C2C=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator